N-(2,6-dimethylphenyl)-2-ethoxybenzamide

Description

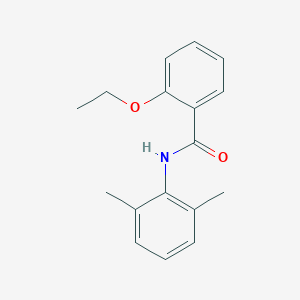

N-(2,6-Dimethylphenyl)-2-ethoxybenzamide is an aromatic amide compound characterized by a benzamide core substituted with an ethoxy group at the ortho position and a 2,6-dimethylphenyl moiety attached via an amide linkage. This structural arrangement confers unique physicochemical properties, making it a subject of interest in synthetic chemistry and materials science.

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-ethoxybenzamide |

InChI |

InChI=1S/C17H19NO2/c1-4-20-15-11-6-5-10-14(15)17(19)18-16-12(2)8-7-9-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |

InChI Key |

BHWAWVRXEWKXKL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC=C2C)C |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC=C2C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position Isomer: N-(2,6-Dimethylphenyl)-4-ethoxybenzamide

The para-substituted isomer, N-(2,6-dimethylphenyl)-4-ethoxybenzamide (CAS 346692-86-2), shares the same molecular formula (C₁₇H₁₉NO₂) and weight (269.34 g/mol) but differs in the ethoxy group’s position. Key distinctions include:

- Synthesis : The para isomer’s synthesis involves coupling 4-ethoxybenzoic acid derivatives with 2,6-dimethylaniline. In contrast, the ortho isomer may require tailored conditions to address steric hindrance at the ortho position .

- Crystallinity : Para-substituted analogs often exhibit higher symmetry, leading to enhanced crystallinity and melting points compared to ortho isomers.

- Applications : The para isomer is documented as a synthetic intermediate, whereas the ortho variant’s applications remain less explored but could involve specialized catalysis or polymer chemistry .

Halogen-Substituted Analogs: Chlorinated Benzamides

Compounds like 2-chloro-N-(2,6-dichlorophenyl)ethanamine () highlight the impact of halogen substituents:

Bioactive Analogs: Pesticide Derivatives

- Metalaxyl and Benalaxyl (): These pesticides feature a 2,6-dimethylphenyl group but substitute the benzamide with methoxyacetyl or phenylacetyl groups. The ethoxy group in N-(2,6-dimethylphenyl)-2-ethoxybenzamide may offer distinct lipophilicity, affecting bioavailability and environmental persistence .

- Glycinexylidide (): This compound (C₁₀H₁₄N₂O) replaces the ethoxybenzamide with an aminoacetamide group, enabling applications as a local anesthetic. The ethoxy group’s bulkiness may reduce metabolic degradation compared to glycinexylidide’s amino moiety .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.